(4-Benzylpiperidin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Receptor Antagonism
The compound derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor, demonstrating activity in both binding and functional assays. This has implications for neurological research and potential therapeutic applications (Borza et al., 2007).
Synthesis and Characterization
Novel compounds including "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" were synthesized and characterized, with structural optimization conducted via density functional theory. This research aids in understanding the compound's antibacterial activity, showcasing its versatility in medicinal chemistry applications (Shahana & Yardily, 2020).
Biological Evaluation
Research has explored the synthesis and biological evaluation of derivatives for their potential as antimicrobial and antiviral agents. While some synthesized compounds did not show efficacy against bacterial strains, certain derivatives exhibited antifungal activity, indicating the compound's potential utility in developing antifungal therapies (Sharma et al., 2009).
Antioxidant Screening
Derivatives of the compound have been evaluated for xanthine oxidase inhibition and antioxidant properties, identifying several derivatives with significant activity. This research highlights the compound's potential in developing treatments for conditions associated with oxidative stress (Ranganatha et al., 2014).
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2S/c24-23(25,26)31-19-8-6-18(7-9-19)27-22-28-20(15-32-22)21(30)29-12-10-17(11-13-29)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNURWQIFADKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.